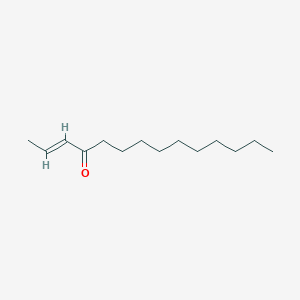
2-Tetradecen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tetradecen-4-one, also known as TDO, is an organic compound that has a unique chemical structure. It is a ketone that belongs to the family of aliphatic compounds. TDO has been widely studied due to its potential applications in various fields, including the food industry, agriculture, and medicine.
Mechanism Of Action
The mechanism of action of 2-Tetradecen-4-one is not fully understood. However, studies have shown that it interacts with certain receptors in the body, such as the GABA-A receptor and the TRPA1 receptor. It has been suggested that 2-Tetradecen-4-one may act as an agonist for these receptors, leading to various physiological effects.
Biochemical And Physiological Effects
2-Tetradecen-4-one has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines. It has also been shown to have anti-cancer properties, inhibiting the growth of cancer cells. In addition, 2-Tetradecen-4-one has been shown to have anxiolytic and sedative effects in animal models.
Advantages And Limitations For Lab Experiments
One advantage of 2-Tetradecen-4-one is its unique chemical structure, which makes it a valuable compound for studying various biological processes. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments. In addition, 2-Tetradecen-4-one is a relatively unstable compound, which can make it challenging to work with.
Future Directions
There are several future directions for 2-Tetradecen-4-one research. One area of interest is its potential as an insecticide, as it has been shown to have insecticidal properties. Another area of interest is its potential as an anti-inflammatory and anti-cancer agent, as it has shown promising results in animal studies. Finally, further research is needed to fully understand the mechanism of action of 2-Tetradecen-4-one and its potential therapeutic applications.
Conclusion:
In conclusion, 2-Tetradecen-4-one is a unique compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-Tetradecen-4-one and its applications in various fields.
Synthesis Methods
The synthesis of 2-Tetradecen-4-one can be achieved through several methods, including the oxidation of 2-tetradecene, the reduction of 2-tetradecen-4-one oxime, and the reaction of 2-tetradecen-4-ol with acetic anhydride. However, the most commonly used method is the oxidation of 2-tetradecene using potassium permanganate as an oxidizing agent. The reaction takes place in an organic solvent, such as dichloromethane or chloroform, at room temperature. The yield of 2-Tetradecen-4-one is around 60-70%.
Scientific Research Applications
2-Tetradecen-4-one has been extensively studied for its potential applications in various fields. In the food industry, it is used as a flavoring agent due to its pleasant odor. It is also used as an attractant for insects, such as fruit flies and mosquitoes. In agriculture, 2-Tetradecen-4-one has been shown to have insecticidal properties, making it a potential alternative to synthetic insecticides. In medicine, 2-Tetradecen-4-one has been studied for its anti-inflammatory and anti-cancer properties.
properties
CAS RN |
142449-97-6 |
|---|---|
Product Name |
2-Tetradecen-4-one |
Molecular Formula |
C14H26O |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
(E)-tetradec-2-en-4-one |
InChI |
InChI=1S/C14H26O/c1-3-5-6-7-8-9-10-11-13-14(15)12-4-2/h4,12H,3,5-11,13H2,1-2H3/b12-4+ |
InChI Key |
IYQXMKYJCXLWDT-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCCCCC(=O)/C=C/C |
SMILES |
CCCCCCCCCCC(=O)C=CC |
Canonical SMILES |
CCCCCCCCCCC(=O)C=CC |
synonyms |
2-Tetradecen-4-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



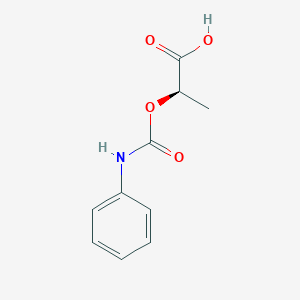
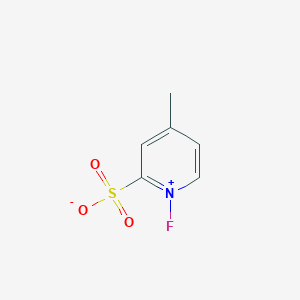
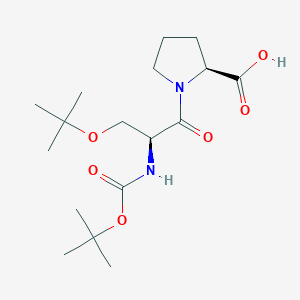
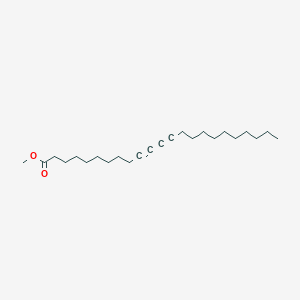
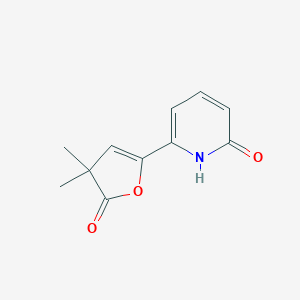
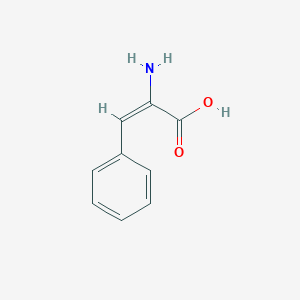
![8-(5-Hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B136590.png)
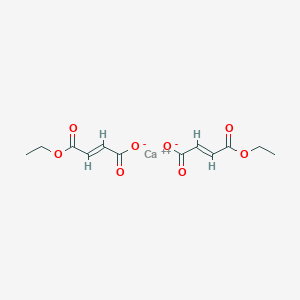
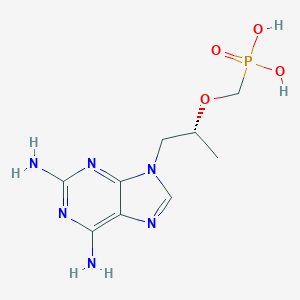
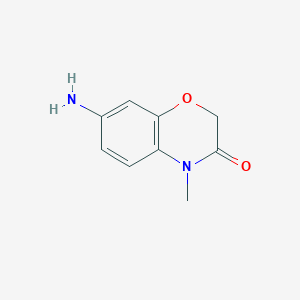
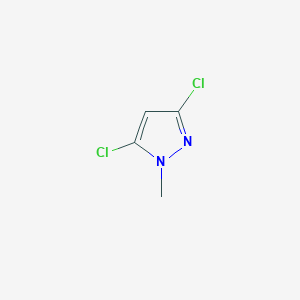
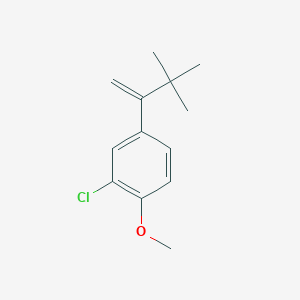
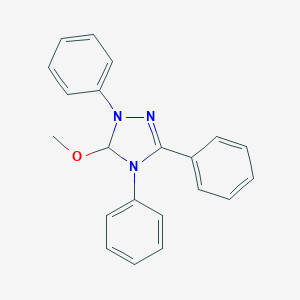
![5-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-(7-hydroxy-19-oxo-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(22),3(12),4(9),5,7,10,13,15,17,20-decaen-13-yl)benzoic acid](/img/structure/B136607.png)